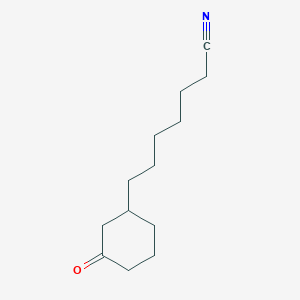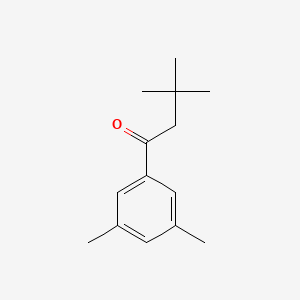
Octyl 2-chloroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-chloroisonicotinate is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is used in various scientific research and industrial applications.
Molecular Structure Analysis
The molecular structure of Octyl 2-chloroisonicotinate consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Relevant Papers Several papers were found during the search, including a study on the stability of Octyl Nicotinate in aqueous solutions , a study on the synthesis of Octyl Octanoate using lipase , and a study on the healing effects of an Octyl-2-Cyanoacrylate formulation . These papers provide valuable insights into the properties and potential applications of Octyl 2-chloroisonicotinate and similar compounds.
Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Synthesis
Octyl 2-chloroisonicotinate: may be used as a substrate in biocatalysis to produce chiral drugs. The use of lipase immobilized on an octyl-agarose support can achieve high enantioselectivity in reactions carried out in organic solvents . This process is crucial for creating optically pure enantiomers of drugs, which are important for their efficacy and safety in pharmaceutical applications.
Food Industry Applications
In the food industry, enzymes like lipase can be used to synthesize esters such as octyl octanoate, which is found in flavors and fragrances . Octyl 2-chloroisonicotinate could potentially serve as a precursor or intermediate in these reactions, contributing to the creation of compounds with specific sensory profiles.
Lipase Immobilization Techniques
The immobilization of lipases on supports like octyl-agarose is a significant area of research. Octyl 2-chloroisonicotinate could be involved in optimizing the immobilization process, which affects the stability and activity of the enzymes . This has implications for the efficiency and cost-effectiveness of industrial biocatalytic processes.
Enzyme Stability and Storage
The stability of enzymes during storage is a critical factor for their industrial use. Studies involving octyl-agarose supports can provide insights into the best practices for storing enzymes like lipase to maintain their activity over time . Octyl 2-chloroisonicotinate might play a role in these studies by acting as a model compound.
Biophysical Properties of Hybrid Membranes
Research into hybrid membranes composed of lipids, cholesterol, and sugar materials like octyl-β-D-glucopyranoside can be extended to include octyl 2-chloroisonicotinate . Understanding the biophysical properties of these membranes can lead to applications in drug delivery systems and biosensors.
Synthesis of Recruitment Pheromones
Octyl 2-chloroisonicotinate could be used in the synthesis of recruitment pheromones, which have applications in pest control and environmental management . The compound’s structure might allow it to act as a scaffold for creating pheromones that mimic those found in nature.
Eigenschaften
IUPAC Name |
octyl 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-14(17)12-8-9-16-13(15)11-12/h8-9,11H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINPQGFQVXXBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642148 |
Source


|
| Record name | Octyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-chloroisonicotinate | |
CAS RN |
898784-94-6 |
Source


|
| Record name | Octyl 2-chloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)










